Neocarrabiose-4-O-sulfate sodium salt chemical structure and properties
Neocarrabiose-4-O-sulfate sodium salt chemical structure and properties
An In-depth Technical Guide to Neocarrabiose-4-O-sulfate Sodium Salt
Introduction
Neocarrabiose-4-O-sulfate sodium salt is a sulfated disaccharide of significant interest in the fields of glycobiology, marine biotechnology, and enzymology. It represents a fundamental repeating unit of certain carrageenans, a class of linear sulfated polysaccharides extracted from red edible seaweeds.[1][2][3] Specifically, it is derived from the enzymatic degradation of iota-carrageenan and kappa-carrageenan.[4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological relevance, and practical applications, with a focus on its utility as a tool for researchers and drug development professionals. Its well-defined structure makes it an invaluable substrate for the characterization of carrageenan-modifying enzymes and for investigating the structure-function relationships of sulfated oligosaccharides.[]
Chemical Structure and Synthesis
The chemical identity of Neocarrabiose-4-O-sulfate is rooted in its disaccharide core, neocarrabiose. This core consists of a 3,6-anhydro-α-D-galactopyranosyl unit linked to a β-D-galactopyranose unit via an α-1,3-glycosidic bond.[2] The "4-O-sulfate" designation specifies that a sulfate ester group is attached to the C4 hydroxyl group of the β-D-galactopyranose residue. The sodium salt form ensures charge neutrality and stability.
This compound is not typically produced through de novo chemical synthesis in a laboratory setting due to the complexity of stereospecific glycosidic bond formation and regioselective sulfation. Instead, it is prepared through the highly specific enzymatic hydrolysis of iota-carrageenan.[1][4] This process utilizes endo-acting ι-carrageenases (EC 3.2.1.157), which cleave the β-1,4 linkages within the polysaccharide backbone, yielding oligosaccharides of varying lengths, including the foundational neocarrabiose disaccharide unit.[4][7][8]
Caption: Chemical structure of Neocarrabiose-4-O-sulfate sodium salt.
Physicochemical Properties
Neocarrabiose-4-O-sulfate sodium salt is typically supplied as a fine, water-soluble powder.[] Its high degree of hydrophilicity is conferred by the multiple hydroxyl groups and the ionic sulfate moiety. The presence of the sulfate group is critical for its biological interactions and solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉O₁₃SNa | Calculated (based on PubChem CID 138756768) |
| Molecular Weight | 426.31 g/mol | Calculated (based on PubChem CID 138756768) |
| Appearance | White to off-white powder | [] |
| Solubility | Soluble in water | [] |
| Core Structure | 3-O-(3,6-anhydro-α-D-galactopyranosyl)-β-D-galactopyranose | [2] |
| Sulfation Position | C4 of the β-D-galactopyranose residue | [5][9] |
Biological Significance and Applications
The primary value of Neocarrabiose-4-O-sulfate sodium salt lies in its application as a specialized tool in biochemical and enzymatic research.
Substrate for Enzyme Characterization
This disaccharide is an essential substrate for elucidating the activity and specificity of carrageenan-degrading enzymes. Its defined structure allows for precise kinetic studies and mechanistic investigations.
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Sulfatases: It is used to identify and characterize novel sulfatases, which are enzymes that specifically hydrolyze sulfate ester bonds.[5][10] For example, a study on a novel sulfatase, SulA1, from a marine Arthrobacter strain utilized this compound to confirm its specific activity on the 4-O-sulfate ester bond.[5]
-
Carrageenases: While larger oligosaccharides are the primary substrates for endo-acting carrageenases, the analysis of degradation products down to the disaccharide level is crucial for understanding the complete hydrolytic pathway and processivity of these enzymes.[4][8]
The specificity of these enzymes is paramount; for instance, ι-carrageenase specifically targets linkages in iota-carrageenan, and Neocarrabiose-4-O-sulfate serves as a model for the resulting structural units.[7]
Tool for Glycobiology Research
Sulfation patterns on polysaccharides play a critical role in mediating biological events, including cell signaling, viral entry, and inflammatory responses.[3][11] Neocarrabiose-4-O-sulfate provides a structurally defined model compound for:
-
Studying Carbohydrate-Protein Interactions: It can be used in binding assays (e.g., surface plasmon resonance, affinity chromatography) to probe the binding pockets of lectins, galectins, and other carbohydrate-binding proteins that recognize sulfated motifs.[]
-
NMR Spectroscopy Standards: Oligosaccharides of the neocarrabiose type are used as model compounds to facilitate the assignment of complex ¹H-NMR spectra of larger carrageenan fragments, aiding in the structural elucidation of novel polysaccharides.[12]
Potential Bioactivities
While the disaccharide itself is primarily used as a research tool, the broader class of carrageenan oligosaccharides has demonstrated a range of promising biological activities.[11] These activities are often dependent on molecular weight and the degree and position of sulfation.[3] Documented effects of related oligosaccharides include antioxidant, antiviral, antitumor, and immunomodulatory properties.[4][11] Further research may explore whether this specific disaccharide exhibits any of these bioactivities.
Experimental Protocols
The following protocols are illustrative of how Neocarrabiose-4-O-sulfate sodium salt is used in a research context.
Protocol 1: Assay for Sulfatase Activity via Thin-Layer Chromatography (TLC)
This protocol is adapted from a method used to characterize a novel N-Acetyl-D-galactosamine-4-O-sulfate sulfatase and can be modified for other sulfatases.[5] It qualitatively and semi-quantitatively detects the removal of the sulfate group.
Objective: To determine if a putative sulfatase enzyme can remove the sulfate group from Neocarrabiose-4-O-sulfate.
Materials:
-
Neocarrabiose-4-O-sulfate sodium salt (Substrate)
-
Purified enzyme solution (e.g., SulA1)
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5-6.5, or as optimized for the enzyme)
-
TLC Silica Plate
-
Mobile Phase: 1-butanol:acetic acid:water (2:1:1 v/v/v)
-
Developing Reagent: Diphenylamine–aniline–phosphoric acid in acetone
-
Heating block or water bath
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the substrate (e.g., 10 mg/mL in reaction buffer).
-
In a microcentrifuge tube, combine 10 µL of the substrate solution with a specific amount of the purified enzyme solution.
-
Prepare a negative control by combining 10 µL of the substrate solution with buffer instead of the enzyme.
-
-
Incubation: Incubate the reaction tubes at the enzyme's optimal temperature (e.g., 40°C) for a defined period (e.g., 30 minutes to several hours).
-
Reaction Termination: Stop the reaction by heating the tubes to 95°C for 3 minutes to denature the enzyme.
-
TLC Analysis:
-
Spot 1-2 µL of each reaction mixture (including the control) onto the baseline of a TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a chromatography tank containing the mobile phase.
-
Allow the solvent to run up the plate until it is approximately 1 cm from the top edge.
-
-
Visualization:
-
Remove the plate from the tank and dry it thoroughly.
-
Spray the plate with the developing reagent.
-
Heat the plate gently (e.g., with a heat gun or in an oven) until spots appear.
-
-
Interpretation: The desulfated product (neocarrabiose) will have a different retention factor (Rf) than the sulfated substrate. The appearance of a new spot in the enzyme-treated lane, corresponding to a higher Rf value, indicates successful sulfatase activity.
Caption: Workflow for a TLC-based sulfatase activity assay.
General Conditions for Enzyme Assays
When using Neocarrabiose-4-O-sulfate as a substrate, reaction conditions must be optimized for the specific enzyme under investigation. Based on published data for related enzymes, typical starting points are:
-
pH: Many marine-derived glycoside hydrolases and sulfatases exhibit optimal activity in neutral to slightly alkaline conditions (pH 7.0-8.5).[1][10] However, some sulfatases may have acidic pH optima (pH 5.5-6.5).[5][13]
-
Temperature: Optimal temperatures often range from 35°C to 50°C.[1][11]
-
Ions: The activity of carrageenases and sulfatases can be influenced by the presence of specific cations (e.g., Na⁺, Ca²⁺), which may be required for enzyme stability or catalytic activity.[4][14]
Conclusion
Neocarrabiose-4-O-sulfate sodium salt is more than just a chemical compound; it is a precision tool that enables fundamental research into the complex world of sulfated polysaccharides. Its well-defined structure, derived from the enzymatic processing of a natural biopolymer, provides researchers with a reliable substrate for enzyme discovery and characterization, a model for exploring complex bio-recognition events, and a building block for understanding the vast potential of marine-derived carbohydrates. As research into the bioactivity of oligosaccharides continues to expand, the importance of such standardized compounds in ensuring reproducible and mechanistically informative results cannot be overstated.
References
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- Neocarrahexaose-24,41,3,5-tetra-O-sulfate sodium salt. (n.d.). BOC Sciences.
- Iota-carrageenan hydrolysis by Pseudoalteromonas carrageenovora IFO12985. (2025, August 10).
- Iota-carrageenase (EC 3.2.1.157) | Protein Target. (n.d.). PubChem.
- Delgado, M., et al. (n.d.). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. Marine Drugs.
- Neocarrabiose | C12H20O10 | CID 138756768. (n.d.). PubChem.
- Neocarraoctaose 41,43,45,47-tetrasulfate =95 133647-94-6. (n.d.). Sigma-Aldrich.
- Neocarratetraose-41, 43-di-O-sulfate sodium salt. (n.d.). Dextra UK.
- Iota-carrageenase. (n.d.). In Wikipedia.
- Neocarrabiose sulfate (C12H20O13S). (n.d.). PubChemLite.
- The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. (1992). Carbohydrate Research.
- Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora. (2014, August 26). Marine Drugs.
- Chemical Composition, Structural Properties, and Bioactivity of Carrageenan from Field-Cultivated Betaphycus gelatinus. (2024, November 20). MDPI.
- Biological activity of algal derived carrageenan. (2023, March 21). Marinomed Biotech AG.
- Effect of salt addition on iota-carrageenan solution properties. (2020, November 28).
- Biological Activities of Carrageenan | Request PDF. (2025, August 7). ResearchGate.
- Synthesis and conformational studies of carrabiose and its 4'-sulphate and 2,4'-disulphate. (n.d.).
- Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2025, January 11). Journal of Agricultural and Food Chemistry.
- Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. (2025, February 19). MDPI.
- Carrageenans Discover. (n.d.). Glycopedia.
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